molecular formula C15H12N2OS B280388 N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide

N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide

Katalognummer: B280388
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: IPJRBYDLPQYYNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with specific receptors in the human body, which makes it a promising candidate for the development of new drugs.

Wirkmechanismus

The mechanism of action of N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the modulation of specific receptors in the human body. This compound has been shown to interact with a specific type of receptor known as the G protein-coupled receptor, which plays a key role in many physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to modulate the activity of specific enzymes and proteins in the human body, which can lead to changes in cellular signaling pathways. Additionally, this compound has been shown to have an effect on the central nervous system, which makes it a potential candidate for the development of drugs to treat neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide in lab experiments is its ability to interact with specific receptors in the human body. This makes it a valuable tool for studying the function of these receptors and developing new drugs that target them. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.

Zukünftige Richtungen

There are many potential future directions for research involving N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide. Some of these directions include:
1. Further exploration of the mechanism of action of this compound, which could lead to the development of new drugs that target specific receptors in the human body.
2. Investigation of the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Development of new synthesis methods for this compound that are more efficient and cost-effective.
4. Investigation of the potential use of this compound in the development of new drugs to treat cancer and other diseases.
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. This compound has been shown to interact with specific receptors in the human body, which makes it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in the treatment of various diseases.

Synthesemethoden

The synthesis of N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a pyridine derivative and a benzothiophene derivative.

Wissenschaftliche Forschungsanwendungen

N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide has been the subject of numerous scientific studies, which have explored its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is its ability to interact with specific receptors in the human body, which makes it a potential candidate for the development of new drugs.

Eigenschaften

Molekularformel

C15H12N2OS

Molekulargewicht

268.3 g/mol

IUPAC-Name

N-(pyridin-3-ylmethyl)-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H12N2OS/c18-15(17-9-11-4-3-7-16-8-11)13-10-19-14-6-2-1-5-12(13)14/h1-8,10H,9H2,(H,17,18)

InChI-Schlüssel

IPJRBYDLPQYYNI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=CN=CC=C3

Kanonische SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.